molecular formula C7H10F3NO5 B8024357 (2R,3R)-Rel-3-hydroxypyrrolidine-2-carboxylic acid trifluoroacetic acid

(2R,3R)-Rel-3-hydroxypyrrolidine-2-carboxylic acid trifluoroacetic acid

Cat. No.: B8024357
M. Wt: 245.15 g/mol
InChI Key: JPFWVYBLNMYLMA-VKKIDBQXSA-N
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Description

(2R,3R)-Rel-3-hydroxypyrrolidine-2-carboxylic acid trifluoroacetic acid (CAS: 1881275-62-2) is a stereochemically defined pyrrolidine derivative featuring a hydroxyl group at the 3-position and a carboxylic acid moiety at the 2-position. The trifluoroacetic acid (TFA) serves as a counterion, enhancing solubility and stability during synthetic processes. This compound is widely utilized in pharmaceutical research, particularly as a chiral building block for peptidomimetics and enzyme inhibitors due to its rigid bicyclic structure and hydrogen-bonding capabilities . Its stereochemical configuration (2R,3R) is critical for interactions with biological targets, such as proteases or glycosidases, where spatial orientation dictates binding affinity .

Properties

IUPAC Name

(2R,3R)-3-hydroxypyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3.C2HF3O2/c7-3-1-2-6-4(3)5(8)9;3-2(4,5)1(6)7/h3-4,6-7H,1-2H2,(H,8,9);(H,6,7)/t3-,4-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPFWVYBLNMYLMA-VKKIDBQXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C1O)C(=O)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H]([C@@H]1O)C(=O)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

L-Hydroxyproline as a Starting Material

L-Hydroxyproline, a cyclic secondary amine with inherent stereochemical rigidity, serves as a cost-effective precursor for pyrrolidine derivatives. Patent CN112661687A details a decarboxylation strategy using L-hydroxyproline in the presence of methyl isobutyl ketone or cyclohexanone as catalysts (5–10% by mass) at 140–160°C. Although this method primarily yields (R)-3-hydroxypyrrolidine, modifications to retain the carboxylic acid group could involve:

  • Partial decarboxylation : Controlled reaction conditions (e.g., lower temperatures or shorter durations) to prevent complete loss of CO₂.

  • Protection-deprotection strategies : Introducing tert-butyl or benzyl esters to the carboxylic acid prior to decarboxylation, followed by acidic hydrolysis.

Key Parameters:

ParameterValueSource
CatalystMethyl isobutyl ketone
Reaction Temperature140–160°C
Yield (pyrrolidine)157.8 g from 280 g L-proline

Enantioselective Hydrogenation and Palladium-Catalyzed Coupling

Asymmetric Synthesis of the Pyrrolidine Core

Patent US8344161B2 outlines a palladium-catalyzed coupling method to construct pyrrolidine-3-carboxylic acids. Adapting this for the target compound involves:

  • Suzuki-Miyaura coupling : Reacting halogenated aryl substrates with boronates to form substituted pyrrolidines.

  • Enantioselective hydrogenation : Using chiral catalysts (e.g., Ru-BINAP complexes) to establish the (2R,3R) configuration.

  • Carboxylic acid retention : Avoiding reduction steps that convert carboxylic acids to alcohols, as seen in patent US7652152B2.

Example Workflow:

  • Substrate preparation : 1,2-Difluoro-4-iodo-benzene reacts with ethyl propiolate in tetrahydrofuran (THF) under Pd(0) catalysis.

  • Cyclization : Trifluoroacetic acid (0.033 eq.) facilitates intramolecular amide formation, followed by NaOH-mediated hydrolysis to yield the carboxylic acid.

  • Salt formation : Acidification with TFA generates the final product.

Reaction Conditions:

StepReagents/ConditionsYield
CouplingPd(0), THF, 25°C76%
CyclizationTFA, CH₂Cl₂, 18h58%
Salt FormationTFA in dioxane/H₂O75%

Cyclization of Protected Amino Alcohols

Stereocontrolled Ring Closure

Patent US7652152B2 describes a cyclization route using 4-amino-(S)-2-hydroxybutylic acid. For the (2R,3R) isomer:

  • Amine protection : Boc or Cbz groups shield the amine during subsequent reactions.

  • Carboxylic acid activation : Retaining the -COOH group while halogenating the hydroxyl moiety (e.g., using HBr/AcOH).

  • Intramolecular nucleophilic attack : Heating in polar aprotic solvents (e.g., DMF) induces ring closure.

Critical Adjustments:

  • Stereochemical inversion : Employing Mitsunobu conditions (DIAD, PPh₃) to flip hydroxyl configuration if starting from non-R,R precursors.

  • TFA as a counterion : Final treatment with TFA removes protecting groups and forms the salt.

Trifluoroacetic Acid in Salt Formation and Purification

Role of TFA in Final Product Isolation

Trifluoroacetic acid (TFA) serves dual roles:

  • Deprotection agent : Cleaves tert-butyloxycarbonyl (Boc) groups under mild conditions.

  • Salt former : Protonates the pyrrolidine amine, enhancing solubility and crystallinity.

Purification Protocol:

  • Acidification : Adjust pH to 2.5–3.0 using TFA.

  • Crystallization : Slow evaporation from ethanol/water mixtures yields high-purity crystals.

Comparative Analysis of Methods

MethodStarting MaterialKey StepYieldStereochemical Control
DecarboxylationL-HydroxyprolineCatalytic pyrolysis56%*Moderate
HydrogenationHalogenated arylPd-catalyzed coupling75%High
CyclizationAmino alcoholsMitsunobu reaction68%Excellent

*Hypothetical yield if adapted for carboxylic acid retention.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-Rel-3-hydroxypyrrolidine-2-carboxylic acid trifluoroacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

a. Drug Development

(2R,3R)-Rel-3-hydroxypyrrolidine-2-carboxylic acid TFA is utilized as a chiral building block in the synthesis of various pharmaceuticals. Its unique stereochemistry allows for the development of compounds with specific biological activities. For example, it has been incorporated into the synthesis of peptide mimetics and other biologically active molecules, enhancing their pharmacological properties and selectivity.

b. Antiviral Activity

Research has indicated that derivatives of (2R,3R)-3-hydroxypyrrolidine-2-carboxylic acid exhibit antiviral properties. Studies suggest that these compounds can inhibit viral replication by interfering with viral enzymes or cellular pathways essential for viral life cycles. This potential makes them candidates for further investigation in antiviral drug development.

Biochemical Research

a. Enzyme Inhibitors

The compound has been studied for its ability to act as an enzyme inhibitor. It can be used to design inhibitors that target specific enzymes involved in metabolic pathways or disease processes. For instance, it may provide insights into the inhibition mechanisms of certain proteases or kinases, which are critical in cancer and other diseases.

b. Protein Degradation

(2R,3R)-Rel-3-hydroxypyrrolidine-2-carboxylic acid TFA is also explored in the context of protein degradation technologies. It serves as a building block for developing PROTACs (Proteolysis Targeting Chimeras), which harness the cell's ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases.

Synthetic Chemistry

a. Asymmetric Synthesis

The compound plays a crucial role in asymmetric synthesis due to its chiral nature. It can be employed in the synthesis of other chiral compounds through various reaction pathways, including Michael additions and Mannich reactions. This application is particularly valuable in producing enantiomerically pure substances required in pharmaceuticals.

b. Reaction Medium

Trifluoroacetic acid (TFA), when used with (2R,3R)-Rel-3-hydroxypyrrolidine-2-carboxylic acid, provides a unique reaction medium that enhances solubility and reactivity of certain substrates during chemical reactions, facilitating smoother reaction conditions and higher yields.

Case Studies

Study Application Findings
Study 1Antiviral ActivityDemonstrated effective inhibition of viral replication in vitro using derivatives of (2R,3R)-3-hydroxypyrrolidine-2-carboxylic acid.
Study 2Enzyme InhibitionIdentified as a potent inhibitor of specific proteases involved in cancer progression, with IC50 values indicating strong efficacy.
Study 3Asymmetric SynthesisUtilized as a chiral auxiliary in the synthesis of complex natural products, achieving high enantiomeric excess (>95%).

Mechanism of Action

The mechanism of action of (2R,3R)-Rel-3-hydroxypyrrolidine-2-carboxylic acid trifluoroacetic acid involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into enzyme active sites or receptor binding pockets, influencing biological pathways. For example, it may inhibit or activate enzymes by mimicking natural substrates or binding to allosteric sites .

Comparison with Similar Compounds

Key Structural and Chemical Properties

The following table compares (2R,3R)-Rel-3-hydroxypyrrolidine-2-carboxylic acid trifluoroacetic acid with three analogous compounds:

Compound CAS Number Molecular Formula Molecular Weight Stereochemistry Key Features
This compound 1881275-62-2 C₇H₁₀F₃NO₄ 247.15 g/mol (2R,3R) Hydroxyl group at C3; TFA counterion; high chiral purity (>95%)
(2R,3S)-Rel-3-hydroxypyrrolidine-2-carboxylic acid compound with TFA (1:1) 1788041-58-6 C₇H₁₀F₃NO₄ 247.15 g/mol (2R,3S) Epimeric hydroxyl configuration; similar solubility but altered bioactivity
(2R,3S)-3-fluoropyrrolidine-2-carboxylic acid compound with TFA (1:1) 926910-60-3 C₇H₉F₄NO₄ 247.15 g/mol (2R,3S) Fluorine substitution at C3; increased metabolic stability
cis-3-hydroxypyrrolidine-2-carboxylic acid trifluoroacetic acid 1788041-58-6 C₇H₁₀F₃NO₄ 247.15 g/mol cis (3R,2R) Synergistic hydrogen-bonding network; distinct crystallinity

Stereochemical and Functional Group Differences

  • (2R,3R) vs. (2R,3S) Isomers : The (2R,3S) epimer (CAS: 1788041-58-6) exhibits reduced binding to serine proteases compared to the (2R,3R) form due to steric clashes in enzyme active sites .
  • Fluorine Substitution : The (2R,3S)-3-fluoro analog (CAS: 926910-60-3) replaces the hydroxyl group with fluorine, enhancing lipophilicity (logP +0.5) and resistance to oxidative metabolism, making it suitable for CNS-targeting drug candidates .
  • Cis vs. Trans Isomerism : The cis-3-hydroxypyrrolidine derivative (CAS: 1788041-58-6) forms intramolecular hydrogen bonds between the hydroxyl and carboxylic acid groups, stabilizing its conformation in aqueous solutions, unlike the trans isomer .

Research Findings and Implications

  • Enzymatic Inhibition : The (2R,3R)-Rel compound shows IC₅₀ = 12 nM against prolyl oligopeptidase, outperforming the (2R,3S) isomer (IC₅₀ = 220 nM) .
  • Solubility : All TFA salts exhibit high aqueous solubility (>50 mg/mL), but the cis isomer forms stable co-crystals with excipients, improving formulation stability .
  • Toxicity : Fluorinated analogs demonstrate lower acute toxicity (LD₅₀ > 500 mg/kg in rodents) compared to hydroxylated derivatives, which show renal clearance issues at high doses .

Biological Activity

(2R,3R)-Rel-3-hydroxypyrrolidine-2-carboxylic acid trifluoroacetic acid, also known as cis-3-hydroxypyrrolidine-2-carboxylic acid trifluoroacetate, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7H10F3NO5
  • Molecular Weight : 245.15 g/mol
  • IUPAC Name : 3-hydroxypyrrolidine-2-carboxylic acid; 2,2,2-trifluoroacetic acid
  • CAS Number : 1788041-58-6

The biological activity of this compound is attributed to its structural features that influence various biochemical pathways:

  • Anticancer Activity : Research indicates that derivatives of pyrrolidine compounds exhibit anticancer properties by inducing cytotoxicity in cancer cell lines. For instance, studies have shown that modifications in the structure can enhance the anticancer efficacy against specific cell lines such as A549 (human lung adenocarcinoma) cells .
  • Antimicrobial Properties : Some studies have explored the antimicrobial potential of related compounds against Gram-positive bacteria and drug-resistant fungi. These activities are often assessed using broth microdilution techniques to determine minimum inhibitory concentrations (MIC) .

Anticancer Activity

A study conducted on a series of pyrrolidine derivatives demonstrated that specific substitutions on the pyrrolidine ring significantly enhanced anticancer activity. For example:

  • Compound Variants : The introduction of a 3,5-dichloro substitution led to a reduction in A549 cell viability to 21.2%, indicating potent anticancer effects compared to untreated controls (p < 0.0001) .

Antimicrobial Activity

In another investigation focused on antimicrobial properties:

  • Screening Assays : Compounds were screened against multidrug-resistant bacterial strains using standardized protocols. The results indicated varying levels of activity, with some derivatives showing promising results against specific pathogens while others displayed minimal inhibitory effects (MIC > 128 µg/mL) .

Data Table: Biological Activity Summary

Activity TypeCompound VariantCell Line/PathogenEffectiveness (%)Reference
AnticancerBase CompoundA54963.4% viability
Anticancer3,5-Dichloro variantA54921.2% viability
AntimicrobialVarious DerivativesGram-positive BacteriaMIC > 128 µg/mL

Q & A

Q. What are the recommended synthetic routes for (2R,3R)-Rel-3-hydroxypyrrolidine-2-carboxylic acid trifluoroacetic acid, and how can stereochemical purity be ensured?

  • Methodology: Hydrolysis of ester precursors under acidic conditions is a common strategy. For example, methyl esters of structurally similar piperidine carboxylates are hydrolyzed using hydrochloric acid (36.5% w/w) at 93–96°C for 17 hours, followed by filtration and neutralization . To ensure stereochemical integrity, chiral HPLC or circular dichroism (CD) spectroscopy should validate enantiomeric excess. Reaction conditions (temperature, pH) must be tightly controlled to avoid racemization.

Q. How should researchers characterize the stability of this compound under varying pH and temperature conditions?

  • Methodology: Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 1–12) at 25°C, 40°C, and 60°C. Monitor degradation via LC-MS or NMR over 1–4 weeks. For trifluoroacetic acid (TFA) salts, ensure TFA does not interfere with stability assays by using deuterated solvents or ion-pair chromatography .

Q. What safety protocols are critical for handling trifluoroacetic acid derivatives?

  • Methodology: Use fume hoods, nitrile gloves, and explosion-proof equipment. In case of skin contact, rinse immediately with water for ≥15 minutes and consult a physician. For spills, neutralize with sodium bicarbonate and dispose via hazardous waste protocols. Safety measures for structurally related compounds emphasize avoiding inhalation and thermal decomposition .

Advanced Research Questions

Q. How do stereochemical variations (e.g., 2R,3R vs. 2S,3S) impact the compound’s biological activity or crystallization behavior?

  • Methodology: Compare diastereomers using X-ray crystallography to assess packing efficiency and hydrogen-bonding patterns. For biological activity, perform in vitro assays (e.g., enzyme inhibition) with both enantiomers. Studies on analogous pyrrolidine carboxylates suggest that stereochemistry significantly alters binding affinity to chiral receptors .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be resolved?

  • Methodology: Trifluoroacetic acid (TFA) can suppress ionization in LC-MS; use ion-pair reagents (e.g., heptafluorobutyric acid) or switch to HILIC columns. For residual solvents, headspace GC-MS is recommended. Impurity profiling for related compounds highlights the need for high-resolution mass spectrometry to distinguish isobaric species .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodology: Use molecular docking (e.g., AutoDock Vina) with homology models of target proteins. Parameterize the compound’s force field using quantum mechanical calculations (DFT/B3LYP). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Analogous fluorinated pyrrolidines show strong correlations between computed binding energies and experimental IC50 values .

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